4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid
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Overview
Description
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a pentanoic acid backbone with two quinolylmethoxyphenyl groups attached at the 4,4-positions. The presence of quinoline moieties imparts specific chemical properties that make this compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-quinolylmethanol: This intermediate is synthesized by reacting quinoline with formaldehyde in the presence of a catalyst.
Formation of 4-(2-quinolylmethoxy)phenyl compound: The 2-quinolylmethanol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form 4-(2-quinolylmethoxy)benzaldehyde.
Condensation Reaction: The 4-(2-quinolylmethoxy)benzaldehyde undergoes a condensation reaction with 4,4-bis(4-hydroxyphenyl)pentanoic acid in the presence of a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the inhibition of leukotriene formation.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of leukotrienes by targeting the five-lipoxygenase-activating protein. This inhibition occurs through the binding of the compound to the active site of the protein, thereby preventing the conversion of arachidonic acid to leukotrienes.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: A structurally similar compound with hydroxyl groups instead of quinolylmethoxy groups.
4,4-Bis(4-methoxyphenyl)pentanoic acid: Another similar compound with methoxy groups instead of quinolylmethoxy groups.
Uniqueness
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is unique due to the presence of quinoline moieties, which impart specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C37H32N2O4 |
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Molecular Weight |
568.7 g/mol |
IUPAC Name |
4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C37H32N2O4/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31/h2-21H,22-25H2,1H3,(H,40,41) |
InChI Key |
JZNYKMFUBPEYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5 |
Synonyms |
4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid ABT 080 ABT-080 |
Origin of Product |
United States |
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